molecular formula C11H22N2O3 B15309853 Tert-butyl3-(3-aminopropoxy)azetidine-1-carboxylate CAS No. 1784369-48-7

Tert-butyl3-(3-aminopropoxy)azetidine-1-carboxylate

Cat. No.: B15309853
CAS No.: 1784369-48-7
M. Wt: 230.30 g/mol
InChI Key: CVXBORLLPDJFEM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate is a protected azetidine derivative featuring a 3-aminopropoxy substituent at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) group at the 1-position. Azetidines are four-membered nitrogen-containing heterocycles prized in medicinal chemistry for their rigidity, which enhances target binding affinity compared to larger, more flexible rings . The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

CAS No.

1784369-48-7

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8,12H2,1-3H3

InChI Key

CVXBORLLPDJFEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted azetidines .

Scientific Research Applications

tert-Butyl 3-(3-aminopropoxy)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with diverse 3-position substituents are widely explored. Below is a detailed comparison based on structural features, synthesis, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name (CAS No.) Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Tert-butyl 3-(3-aminopropoxy)azetidine-1-carboxylate 3-aminopropoxy C₁₁H₂₂N₂O₄ 246.30 (calc.) Potential intermediate for kinase inhibitors (e.g., Prexasertib analogs); Boc protection enhances stability
Tert-butyl 3-cyanoazetidine-1-carboxylate () Cyano (-CN) C₉H₁₄N₂O₂ 182.22 Used in LiHMDS-mediated alkynylation; precursor for trifluoromethylthio derivatives
Tert-butyl 3-[(trifluoromethyl)thio]azetidine-1-carboxylate () Trifluoromethylthio (-SCF₃) C₁₀H₁₄F₃NO₂S 283.28 Hydrolyzed to carboxylic acids (e.g., compound 34); electrophilic sulfur for medicinal chemistry
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate () Iodomethyl (-CH₂I) C₉H₁₆INO₂ 297.13 Halogenated intermediate for cross-coupling reactions
Tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate () α,β-unsaturated ester C₁₃H₂₁NO₄ 255.31 Michael acceptor; used in bioactive scaffold synthesis (73% yield, NMR δ 5.74 (s, =CH))
Tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate () 4-Phenylquinolin-2-ylamino C₂₄H₂₇N₃O₂ 389.49 Pd-catalyzed C-N coupling; precursor for dual EZH2/HDAC inhibitors
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8, ) Bromoethyl (-CH₂CH₂Br) C₁₀H₁₈BrNO₂ 264.16 Alkylating agent; high synthetic accessibility (PubChem ID 71629211)

Physicochemical Properties

  • Solubility: Aminopropoxy and hydroxy groups (e.g., ) improve aqueous solubility compared to hydrophobic substituents like trifluoromethylthio .
  • Stability : Boc-protected amines (e.g., ) resist oxidation and proteolysis, critical for in vivo applications .

Research Findings and Trends

  • Rigidity vs. Flexibility : Azetidines exhibit higher target affinity than piperidines due to reduced conformational entropy (e.g., compound 31b in ) .
  • Dual Inhibitors : Compounds like 16a () demonstrate dual EZH2/HDAC inhibition, leveraging the azetidine scaffold’s versatility .
  • Safety Profiles : Bromoethyl derivatives () require careful handling (GHS hazard statements), whereas Boc-protected amines are generally safer .

Q & A

Q. What are the standard synthetic strategies for preparing tert-butyl3-(3-aminopropoxy)azetidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions, starting with azetidine ring formation followed by functionalization. Key steps include:

  • Azetidine Core Construction : Cyclization of β-amino alcohols under basic conditions to form the azetidine ring .
  • Aminopropoxy Introduction : Nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. Temperature control (0–25°C) and anhydrous solvents (e.g., DMF or THF) are critical to avoid side reactions .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with deprotection via acidic conditions (e.g., HCl/dioxane) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring, tert-butyl group, and aminopropoxy chain connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% is typical for research-grade material) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., using SHELXL for refinement) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Storage : Stable at -20°C under inert gas (argon) for >6 months. Degradation occurs via hydrolysis of the Boc group in humid conditions .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Pharmacophore Development : The azetidine-aminopropoxy motif interacts with enzymes (e.g., kinases) and receptors (e.g., GPCRs) .
  • Prodrug Synthesis : The Boc group facilitates controlled release of active amines in vivo .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in coupling steps?

  • Catalyst Screening : Use Pd-mediated cross-coupling or Mitsunobu reactions for ether bond formation .
  • Reaction Monitoring : In situ FTIR or LC-MS to track intermediates and adjust stoichiometry .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminopropoxy group .

Q. How should contradictory data on the compound’s biological activity (e.g., varying IC50 values) be resolved?

  • Assay Standardization : Control for buffer pH, temperature, and cell line variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites interfering with assays .
  • Structural Confirmation : Recheck stereochemistry via X-ray or NOESY NMR to rule out isomer contamination .

Q. What computational approaches are effective in predicting the compound’s structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2) .
  • QSAR Models : Train datasets on azetidine derivatives to predict bioavailability and toxicity .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Enantiomer Separation : Chiral HPLC or enzymatic resolution to isolate active (R)- or (S)-forms .
  • In Vivo PK Studies : Compare AUC and half-life of enantiomers in rodent models .

Q. What strategies mitigate off-target effects observed in cellular assays?

  • Selective Functionalization : Introduce substituents (e.g., fluorine) to enhance target specificity .
  • Proteome Profiling : Use affinity chromatography-MS to identify unintended binding partners .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout : Confirm target dependency by deleting putative receptors in cell lines .
  • In Vivo Imaging : PET tracers (e.g., 18^{18}F-labeled analogs) track biodistribution in animal models .

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